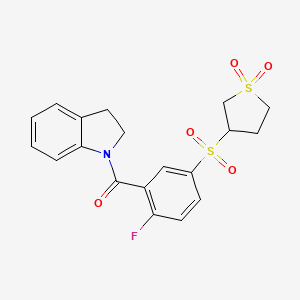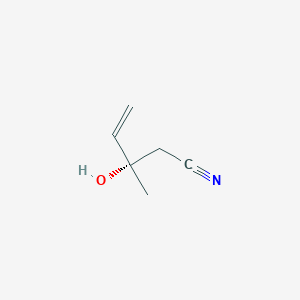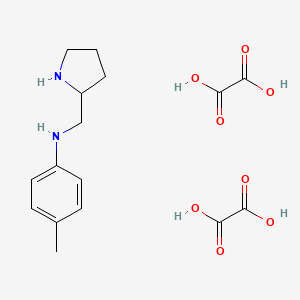
2-(3,5-Dinitrophenyl)-5,7-dimethoxy-4H-1-benzopyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,5-Dinitrophenyl)-5,7-dimethoxy-4H-1-benzopyran-4-one is a complex organic compound known for its unique chemical structure and properties This compound is part of the benzopyran family, which is characterized by a fused benzene and pyran ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dinitrophenyl)-5,7-dimethoxy-4H-1-benzopyran-4-one typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of a suitable phenyl precursor to introduce the nitro groups, followed by cyclization to form the benzopyran ring system. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to handle the hazardous reagents and conditions safely.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,5-Dinitrophenyl)-5,7-dimethoxy-4H-1-benzopyran-4-one undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or other strong bases to deprotonate the methoxy groups, followed by the addition of the desired nucleophile.
Major Products
Oxidation: Formation of dinitro derivatives with additional oxygen-containing functional groups.
Reduction: Formation of diamino derivatives.
Substitution: Formation of various substituted benzopyran derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(3,5-Dinitrophenyl)-5,7-dimethoxy-4H-1-benzopyran-4-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or pathways.
Industry: Utilized in the development of new materials and as a precursor for dyes and pigments.
Wirkmechanismus
The mechanism of action of 2-(3,5-Dinitrophenyl)-5,7-dimethoxy-4H-1-benzopyran-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro groups can participate in redox reactions, altering the oxidative state of the target molecules. The methoxy groups may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and effectiveness.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dinitrophenol: Known for its use as a weight loss agent and its toxic effects due to mitochondrial uncoupling.
3,5-Dinitrophenol: Similar in structure but with different substitution patterns, leading to varied chemical and biological properties.
Baicalein: A flavonoid with a similar benzopyran structure but different functional groups, known for its anti-inflammatory and antioxidant activities.
Uniqueness
2-(3,5-Dinitrophenyl)-5,7-dimethoxy-4H-1-benzopyran-4-one is unique due to the combination of nitro and methoxy groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
921942-60-1 |
|---|---|
Molekularformel |
C17H12N2O8 |
Molekulargewicht |
372.3 g/mol |
IUPAC-Name |
2-(3,5-dinitrophenyl)-5,7-dimethoxychromen-4-one |
InChI |
InChI=1S/C17H12N2O8/c1-25-12-6-15(26-2)17-13(20)8-14(27-16(17)7-12)9-3-10(18(21)22)5-11(4-9)19(23)24/h3-8H,1-2H3 |
InChI-Schlüssel |
SMTKCUUHKOHMPP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C(=C1)OC)C(=O)C=C(O2)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



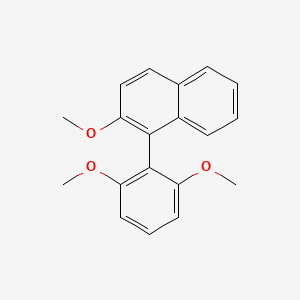
![2-Amino-5-{[(4,5-dimethyl-1,3-thiazol-2-yl)amino]methyl}phenol](/img/structure/B12627856.png)

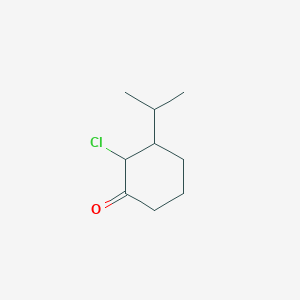

![N-Hydroxy-2-[(3-phenylpropyl)sulfamoyl]acetamide](/img/structure/B12627887.png)
![[(1-Methylcyclohexyl)oxy]benzene](/img/structure/B12627893.png)

